molecular formula C10H15BrN4O2 B6249843 tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate CAS No. 2731015-01-1

tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate

Cat. No.: B6249843
CAS No.: 2731015-01-1
M. Wt: 303.2
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Description

tert-Butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of a triazole ring and an azetidine ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the triazole ring, known for its stability and bioactivity, along with the azetidine ring, which is a four-membered nitrogen-containing ring, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This involves reacting an alkyne with an azide in the presence of a copper catalyst to form the triazole ring.

  • Introduction of the Azetidine Ring: : The azetidine ring can be introduced through a ring-closing reaction. One common method is the cyclization of a suitable precursor, such as a haloamine, under basic conditions.

  • Bromination: : The bromine atom is introduced into the triazole ring through a bromination reaction, typically using N-bromosuccinimide (NBS) as the brominating agent.

  • tert-Butyl Protection: : The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

  • Oxidation and Reduction: : The triazole ring can participate in oxidation and reduction reactions, although these are less common due to the stability of the triazole ring.

  • Cycloaddition Reactions: : The azetidine ring can participate in cycloaddition reactions, forming larger ring systems or fused ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.

    Oxidation: Mild oxidizing agents like hydrogen peroxide can be used, although care must be taken to avoid over-oxidation.

    Cycloaddition: Catalysts such as copper(I) iodide are commonly used in cycloaddition reactions involving the azetidine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azide or thiol derivatives, while cycloaddition reactions can produce fused ring systems.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the azetidine ring can enhance the compound’s binding affinity to biological targets. This makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets through the triazole and azetidine rings. The triazole ring can engage in hydrogen bonding and π-π interactions, while the azetidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate: Similar structure but without the bromine atom.

    tert-Butyl 3-(4-chloro-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate: Similar structure with a chlorine atom instead of bromine.

    tert-Butyl 3-(4-methyl-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate imparts unique reactivity, particularly in substitution reactions. This allows for the introduction of a wide range of functional groups, enhancing its versatility as a synthetic intermediate. Additionally, the combination of the triazole and azetidine rings provides a unique scaffold for drug development and materials science applications.

Properties

CAS No.

2731015-01-1

Molecular Formula

C10H15BrN4O2

Molecular Weight

303.2

Purity

95

Origin of Product

United States

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